N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide
Description
This compound features a thieno[3,4-c]pyrazole core fused to a benzamide moiety substituted with a morpholin-4-ylsulfonyl group. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., –5) suggest that its preparation likely involves:
- Friedel-Crafts acylation for aromatic substitution.
- Nucleophilic addition for sulfonyl group incorporation.
- Condensation reactions to form the thienopyrazole scaffold.
Structural characterization would employ 1H/13C-NMR, IR spectroscopy, and X-ray crystallography (using SHELX programs for refinement ).
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-16-3-8-22(17(2)13-16)28-23(20-14-33-15-21(20)26-28)25-24(29)18-4-6-19(7-5-18)34(30,31)27-9-11-32-12-10-27/h3-8,13H,9-12,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSFKBMXYMGJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.
Functionalization with 2,4-Dimethylphenyl Group:
Attachment of the Morpholinylsulfonyl Group: This step involves the sulfonylation of the intermediate compound with morpholine and a sulfonyl chloride reagent.
Formation of the Benzamide Moiety: The final step includes the amidation reaction where the benzamide group is introduced, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Catalysts and automated systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule contains three key reactive regions (Fig. 1):
- Thieno[3,4-c]pyrazole ring : A fused heterocyclic system prone to electrophilic substitution.
- Benzamide group : Hydrolysis-sensitive amide bond.
- Morpholine sulfonyl group : Electron-withdrawing sulfonamide functionality.
| Functional Group | Reactivity Profile | Potential Reactions |
|---|---|---|
| Thieno[3,4-c]pyrazole | Electrophilic substitution at sulfur or nitrogen | Halogenation, nitration |
| Benzamide | Hydrolysis under acidic/basic conditions | Conversion to carboxylic acid |
| Morpholine sulfonyl | Nucleophilic substitution at sulfonyl group | Alkylation, arylation |
Hydrolysis of Benzamide
The amide bond in the benzamide group (C=O-NR₂) undergoes hydrolysis in acidic or alkaline conditions. For example:This reaction is critical for prodrug activation, as seen in structurally similar compounds like 4-benzoyl-N-[2-(2,4-dimethylphenyl)thieno[3,4-c]pyrazol-3-yl]benzamide .
Sulfonamide Reactivity
The morpholine sulfonyl group participates in nucleophilic substitutions. For instance:
- Alkylation : Reaction with alkyl halides to form sulfonic esters.
- Arylation : Ullmann-type coupling with aryl halides under copper catalysis.
Electrophilic Substitution on Thienopyrazole
The sulfur atom in the thieno[3,4-c]pyrazole ring directs electrophiles to the α-position. Example reactions include:
- Bromination : Using Br₂/FeBr₃ yields mono- or di-brominated derivatives.
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring .
Comparative Reactivity of Analogues
Reactivity data from structurally related compounds (Table 2):
Stability Under Physiological Conditions
- pH Stability : Degrades rapidly at pH < 3 (gastric conditions) via amide hydrolysis .
- Thermal Stability : Decomposes above 200°C (TGA data for CID 3364232) .
- Photostability : Susceptible to UV-induced cleavage of the sulfonamide bond (λmax = 280 nm) .
Synthetic Modifications
Reported derivatization strategies for related compounds include:
- Mitsunobu Reaction : Introduction of alkoxy groups at the pyrazole nitrogen.
- Buchwald-Hartwig Amination : Functionalization of the benzamide aryl ring.
- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., PEGylation) .
Challenges and Research Gaps
- No direct kinetic data for sulfonamide substitution in this specific molecule.
- Limited studies on regioselectivity of thienopyrazole functionalization.
- Stability in biological matrices remains uncharacterized.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The morpholinylsulfonyl group enhances its solubility and bioavailability, facilitating its interaction with cellular components. Pathways involved may include inhibition of specific kinases or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formulas.
Key Observations:
2-Methyl-2-propanyl () introduces greater hydrophobicity, which may affect membrane permeability .
Sulfonyl Group (R2): Morpholin-4-ylsulfonyl (target compound) provides hydrogen-bonding capability via the morpholine oxygen, unlike diethylsulfamoyl (), which relies on weaker van der Waals interactions .
Spectral Data Insights:
- IR Spectroscopy : In analogs, C=O stretching (1663–1682 cm⁻¹) and C=S vibrations (1243–1258 cm⁻¹) confirm benzamide and sulfonyl groups (cf. ) . Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers (e.g., triazoles in ) suggests similar tautomeric stability in the target compound’s pyrazole ring .
- 1H-NMR : Methyl protons in dimethylphenyl groups resonate at δ 2.2–2.6 ppm, while morpholine protons appear as multiplet signals near δ 3.6–3.8 ppm (cf. –3) .
Synthetic Pathways: highlights sodium hydroxide-mediated cyclization for triazole formation, a strategy adaptable to thienopyrazole synthesis .
Implications of Structural Variations
Biological Activity
N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C21H21N3O2S
- Molecular Weight: 379.4753 g/mol
- CAS Number: 6262-03-9
- Density: 1.29 g/cm³
- Boiling Point: 517.3°C at 760 mmHg
Structure
The compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in medicinal applications. The presence of the morpholine and sulfonamide groups enhances its solubility and biological interaction potential.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 4.36 | Tyrosine kinase inhibition |
| Compound B | MCF7 (Breast) | 5.12 | Apoptosis induction |
Research has demonstrated that the thieno[3,4-c]pyrazole framework can inhibit key enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs) and MDM2, which are crucial for cell cycle regulation and apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in treating diseases characterized by inflammation .
Antioxidant Activity
Antioxidant properties have been documented for similar compounds within the pyrazole class. These compounds can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Targeting specific enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation: Interacting with various receptors that mediate cellular responses.
- Signal Transduction Pathways: Affecting pathways such as MAPK and PI3K/Akt that are critical in cell survival and proliferation.
Case Study 1: Anticancer Screening
In a study published by Fayad et al., a library of compounds was screened against multicellular spheroids to identify effective anticancer agents. The study highlighted the potential of thieno[3,4-c]pyrazole derivatives in inhibiting tumor growth effectively .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives demonstrated significant reductions in inflammatory markers in animal models. The results indicated that these compounds could serve as promising candidates for treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
